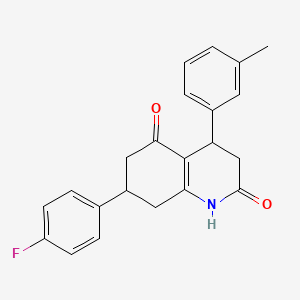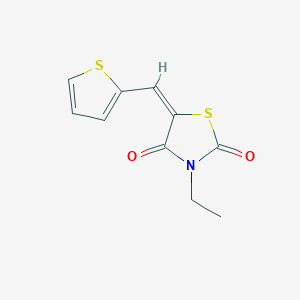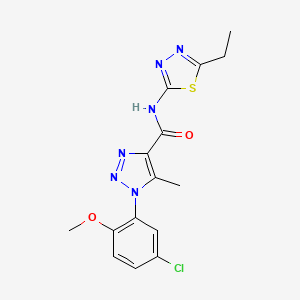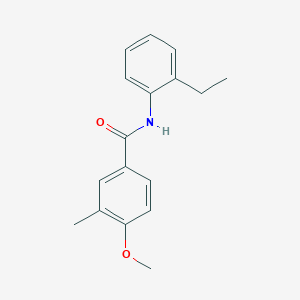![molecular formula C32H22N2 B4686610 7,14-diphenyl-6,13-dihydroquino[2,3-b]acridine](/img/structure/B4686610.png)
7,14-diphenyl-6,13-dihydroquino[2,3-b]acridine
Descripción general
Descripción
7,14-diphenyl-6,13-dihydroquino[2,3-b]acridine, also known as DPAQ, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. DPAQ belongs to the class of acridine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 7,14-diphenyl-6,13-dihydroquino[2,3-b]acridine involves the inhibition of various cellular pathways that are involved in the progression of diseases. It has been found to inhibit the activity of enzymes such as topoisomerase and proteasome, which are essential for DNA replication and protein degradation, respectively. This compound also activates the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. This compound has also been found to modulate the immune system by regulating the production of cytokines and chemokines. In addition, this compound has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,14-diphenyl-6,13-dihydroquino[2,3-b]acridine has several advantages for use in lab experiments. It has a unique chemical structure that makes it a potent inhibitor of various cellular pathways. This compound also possesses good solubility and stability, which makes it easy to handle in lab experiments. However, this compound has some limitations, such as its low bioavailability and potential toxicity at high doses. These limitations need to be addressed before this compound can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on 7,14-diphenyl-6,13-dihydroquino[2,3-b]acridine. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the synergistic effects of this compound with other drugs in the treatment of diseases. Furthermore, the use of this compound as a diagnostic tool for disease detection and monitoring is another area of research that holds promise. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
7,14-diphenyl-6,13-dihydroquino[2,3-b]acridine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and viral infections. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been found to possess antiviral activity against HIV and herpes simplex virus.
Propiedades
IUPAC Name |
7,14-diphenyl-6,13-dihydroquinolino[2,3-b]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N2/c1-3-11-21(12-4-1)31-23-15-7-9-17-27(23)33-29-20-26-30(19-25(29)31)34-28-18-10-8-16-24(28)32(26)22-13-5-2-6-14-22/h1-18H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBGTXWNMRKJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N=C2CC4=C(C5=CC=CC=C5N=C41)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4686541.png)
![4-bromo-N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4686555.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4686562.png)
![1'-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H,1'H-3,4'-bipyrazol-5-ol](/img/structure/B4686567.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4686570.png)

![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4686611.png)

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4686628.png)
![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4686635.png)
![ethyl 2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4686640.png)
![2-{[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]thio}ethyl 2,4-dichlorobenzoate](/img/structure/B4686645.png)
